1-Benzothiophene-3-carboxylic acid

CAS No.: 5381-25-9

Cat. No.: VC1978747

Molecular Formula: C9H6O2S

Molecular Weight: 178.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5381-25-9 |

|---|---|

| Molecular Formula | C9H6O2S |

| Molecular Weight | 178.21 g/mol |

| IUPAC Name | 1-benzothiophene-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H6O2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H,10,11) |

| Standard InChI Key | DRBLTQNCQJXSNU-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CS2)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CS2)C(=O)O |

Introduction

Chemical Identity and Structure

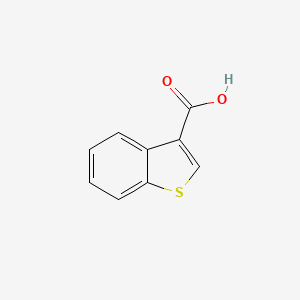

1-Benzothiophene-3-carboxylic acid, also known as benzo[b]thiophene-3-carboxylic acid or thianaphthene-3-carboxylic acid, is a heterocyclic compound consisting of a fused benzene and thiophene ring system with a carboxylic acid functional group at position 3 of the thiophene ring. The compound is characterized by its rigid planar structure, which contributes to its stability and distinctive chemical reactivity .

The molecular structure features:

-

A fused benzene-thiophene bicyclic ring system (benzothiophene)

-

A carboxylic acid group (-COOH) at position 3 of the thiophene ring

-

A sulfur atom as part of the five-membered thiophene ring

Chemical Identifiers

The compound is systematically identified through various chemical notations as presented in Table 1.

Table 1. Chemical Identifiers of 1-Benzothiophene-3-carboxylic acid

| Identifier | Value |

|---|---|

| CAS Number | 5381-25-9 |

| Molecular Formula | C₉H₆O₂S |

| Molecular Weight | 178.21 g/mol |

| IUPAC Name | 1-benzothiophene-3-carboxylic acid |

| SMILES | C1=CC=C2C(=C1)C(=CS2)C(=O)O |

| InChI Key | DRBLTQNCQJXSNU-UHFFFAOYSA-N |

| PubChem CID | 601280 |

Physical and Chemical Properties

1-Benzothiophene-3-carboxylic acid is typically observed as a white to light yellow crystalline solid or powder at room temperature. Its physical and chemical properties, as determined through experimental and computational methods, are summarized in Table 2.

Table 2. Physical and Chemical Properties of 1-Benzothiophene-3-carboxylic acid

| Property | Value | Method |

|---|---|---|

| Appearance | White to light yellow powder to crystal | Observed |

| Melting Point | 174 °C | Experimental |

| Boiling Point | 376.2±15.0 °C (at 760 mmHg) | Experimental/Predicted |

| Density | 1.4±0.1 g/cm³ | Predicted |

| pKa | 3.35±0.10 | Predicted |

| Solubility in Water | Limited solubility | Inferred from structure |

| Flash Point | 181.3±20.4 °C | Predicted |

The compound demonstrates limited water solubility due to its aromatic character but is typically soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. The presence of the carboxylic acid functional group confers weak acidic properties, with a predicted pKa of approximately 3.35 .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 1-benzothiophene-3-carboxylic acid, each with specific advantages depending on the available starting materials and desired scale.

Palladium-Catalyzed Carbonylative Approach

A significant advancement in the synthesis of benzothiophene-3-carboxylic esters (which can be hydrolyzed to the corresponding acid) involves a palladium-catalyzed carbonylative approach. This method, reported in 2022, utilizes simple and readily available building blocks, including 2-(methylthio)phenylacetylenes, carbon monoxide, an alcohol, and oxygen (from air) .

The reaction proceeds through the following key steps:

-

Intramolecular S-5-endo-dig cyclization

-

Iodide-promoted S-demethylation

-

Alkoxycarbonylation

-

Pd(0) reoxidation to close the catalytic cycle

The process is catalyzed by a PdI₂/KI catalytic system and delivers the desired benzothiophene-3-carboxylic esters in yields ranging from 57% to 83%. These esters can be readily hydrolyzed to obtain the corresponding carboxylic acid .

Table 3. Yields of Benzothiophene-3-carboxylic Esters via Palladium Catalysis

| Substrate | R¹ Group | R² Group | Product | Yield (%) |

|---|---|---|---|---|

| 1a | Ph | H | 2a | 75 |

| 1b | 4-Me-Ph | H | 2b | 76 |

| 1c | 4-Br-Ph | H | 2c | 83 |

| 1d | 3-thienyl | H | 2d | 70 |

| 1e | 1-cyclohexenyl | H | 2e | 79 |

Notably, this method also works effectively in ionic liquid BmimBF₄ as the solvent, allowing for the recycling of the catalytic system several times without significant loss of activity .

Direct Synthesis from Benzothiophene

A direct synthetic route to 1-benzothiophene-3-carboxylic acid from benzothiophene has been established using Friedel-Crafts acylation followed by basic hydrolysis. This method, documented in a 2006 publication, involves:

-

Friedel-Crafts acylation of benzothiophene using trichloroacetyl chloride

-

Basic hydrolysis of the resulting acylated intermediate

This approach provides a straightforward pathway to the target compound from a readily available starting material .

Other Novel Methods

A 2021 microreview in Chemistry of Heterocyclic Compounds highlights several novel and modified methods for synthesizing 1-benzothiophene-3-carboxylic acid derivatives. These methods include both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene. The review encompasses key studies published since 2015, demonstrating ongoing interest in developing efficient synthetic routes to this important compound class .

Applications and Biological Activity

Anticancer Activity via RhoA/ROCK Pathway

One of the most significant applications of 1-benzothiophene-3-carboxylic acid is its role as a precursor for the synthesis of derivatives with potential anticancer activity. Recent research has focused on developing benzo[b]thiophene-3-carboxylic acid derivatives that target the RhoA/ROCK pathway, which is implicated in cancer cell proliferation, migration, and invasion .

A 2024 study reported the synthesis and evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives based on a covalent inhibitor of RhoA. The research revealed structure-activity relationships indicating that:

-

The carboxamide group at the C-3 position contributes to enhanced anti-proliferative activity

-

The presence of 1-methyl-1H-pyrazol at the C-5 position further improves activity

-

Compound b19 (a specific derivative) significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells

-

The mechanism involves suppression of myosin light chain phosphorylation and inhibition of stress fiber formation

These findings provide valuable reference points for the development of anticancer agents targeting the RhoA/ROCK pathway.

Synthetic Building Block

Beyond its direct biological applications, 1-benzothiophene-3-carboxylic acid serves as an important synthetic intermediate for the preparation of diverse compounds with potential pharmaceutical applications. The carboxylic acid functionality provides a versatile handle for further derivatization through:

-

Amide formation (leading to carboxamides)

-

Esterification (producing various esters)

-

Reduction (yielding alcohols)

-

Decarboxylation (generating the parent benzothiophene system)

These transformations enable the synthesis of compound libraries for structure-activity relationship studies in drug discovery programs.

| Parameter | Information |

|---|---|

| Hazard Category | Warning |

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P264: Wash hands thoroughly after handling P280: Wear protective gloves/protective clothing/eye protection/face protection P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing P405: Store locked up |

When handling this compound, appropriate personal protective equipment should be used, including gloves, eye protection, and laboratory coats. Work should be conducted in well-ventilated areas or fume hoods to minimize inhalation exposure.

Related Derivatives and Compounds

Several structurally related compounds have been reported in the literature, including substituted derivatives of 1-benzothiophene-3-carboxylic acid. Notable examples include:

Halogenated Derivatives

6-Chloro-1-benzothiophene-3-carboxylic acid (CAS: 1027271-95-9, Molecular Formula: C₉H₅ClO₂S) features a chlorine substituent at position 6 of the benzene ring. This compound exhibits modified physicochemical properties compared to the unsubstituted parent compound and may offer different biological activities .

Alkylated Derivatives

7-Methyl-1-benzothiophene-3-carboxylic acid (Molecular Formula: C₁₀H₈O₂S) incorporates a methyl group at position 7 of the benzene ring. This structural modification can influence the compound's electronic properties, lipophilicity, and potential biological interactions .

Esters and Amides

Numerous ester and amide derivatives of 1-benzothiophene-3-carboxylic acid have been synthesized and evaluated for various biological activities. These derivatives often exhibit enhanced pharmacokinetic properties and may demonstrate improved target specificity compared to the parent acid .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume